9-Methyl-trans-decalone
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Overview
Description
9-Methyl-trans-decalone is an organic compound belonging to the class of decalones, which are bicyclic molecules consisting of two fused cyclohexane rings The “trans” configuration indicates that the substituents at the bridgehead carbons are on opposite sides of the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-trans-decalone typically involves the alkylation of trans-1-decalone. Direct alkylation often leads to the formation of the 2-alkyl derivative, so blocking the 2-position is necessary to obtain the desired 9-alkyl product. This can be achieved through a series of steps involving the formation of enolate intermediates and subsequent alkylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of enolate chemistry and selective alkylation, are likely employed on a larger scale with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-trans-decalone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it to different hydrocarbons.
Substitution: It can participate in substitution reactions, particularly at the methyl group or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromyl chloride and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 9-methyl-trans-decalol, while reduction could produce various hydrocarbons.
Scientific Research Applications
9-Methyl-trans-decalone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Methyl-trans-decalone involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may act as a precursor to bioactive molecules that interact with specific enzymes or receptors. The exact pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Decalin: The parent compound, bicyclo[4.4.0]decane, exists in both cis and trans forms.
9-Methyl-cis-decalone: The cis isomer of 9-Methyl-decalone, which has different stereochemistry and properties.
Other Methyl-decalones: Compounds with methyl groups at different positions on the decalone ring system.
Uniqueness
9-Methyl-trans-decalone is unique due to its specific stereochemistry, which influences its reactivity and applications. The trans configuration provides distinct conformational stability and reactivity compared to its cis counterpart .
Properties
CAS No. |
938-07-8 |
---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
4a-methyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one |
InChI |
InChI=1S/C11H18O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h9H,2-8H2,1H3 |
InChI Key |
QAFCUHJMKAQBFU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1CC(=O)CC2 |
Origin of Product |
United States |
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